N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide
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Description
N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a useful research compound. Its molecular formula is C16H17F3N4O2S2 and its molecular weight is 418.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is DNA, specifically the minor groove of the DNA duplex . This interaction with DNA suggests that the compound may have potential applications in the treatment of diseases that involve DNA, such as cancer.
Mode of Action
The compound interacts with its target, the DNA duplex, by binding within the minor groove . This binding results in the formation of a stable complex through a process known as static quenching . The compound’s strong binding affinity for double-helical DNA, particularly within the minor groove, is a key aspect of its mode of action .
Pharmacokinetics
Its strong binding affinity for dna suggests that it may have good bioavailability at the cellular level .
Result of Action
The compound’s interaction with DNA, specifically its binding within the minor groove of the DNA duplex, results in the formation of a stable complex . This interaction could potentially interfere with processes such as DNA replication and transcription, thereby exerting a therapeutic effect.
Properties
IUPAC Name |
2,2-dimethyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2S2/c1-15(2,3)12(25)21-13-22-23-14(27-13)26-8-11(24)20-10-7-5-4-6-9(10)16(17,18)19/h4-7H,8H2,1-3H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYWTBBCKOVLIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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